N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
The compound N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide features a pyrimido[5,4-b]indole core fused with a pyrimidine ring and substituted with methoxy-phenyl groups. Its structure includes:
- A 3,5-dimethoxyphenyl group attached via an acetamide linkage.
- A 4-methoxyphenylmethyl substituent at position 3 of the pyrimidoindole core.
- A ketone group at position 2.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-35-20-10-8-18(9-11-20)15-31-17-29-26-23-6-4-5-7-24(23)32(27(26)28(31)34)16-25(33)30-19-12-21(36-2)14-22(13-19)37-3/h4-14,17H,15-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQGLYOHQCMPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimido[5,4-b]indole core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.
Introduction of the 3,5-dimethoxyphenyl group: This step often involves a substitution reaction where the 3,5-dimethoxyphenyl group is introduced onto the indole core.
Attachment of the 4-methoxyphenylmethyl group: This step can be carried out using a Friedel-Crafts alkylation reaction.
Final acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where the pyrimido[5,4-b]indole core shows activity.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole Derivatives
a) N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 42)
- Core Structure : Pyrimido[5,4-b]indole.
- Substituents :
- Cyclohexyl group via acetamide.
- Methyl at position 3.
- Phenyl at position 3.
- Thioether linkage at position 2.
- Activity : Acts as a selective Toll-Like Receptor 4 (TLR4) ligand .
- Comparison : The target compound lacks the thioether and cyclohexyl groups, which may reduce TLR4 affinity. Methoxy groups may enhance solubility compared to phenyl substituents.
b) N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Core Structure : Pyrimido[5,4-b]indole.
- Substituents :
- 4-Ethylphenyl via acetamide.
- 3-Methoxyphenyl at position 3.
- Sulfanyl group at position 2.
- Activity: Not specified in evidence, but sulfanyl groups often influence redox properties and metal binding .
Heterocyclic Acetamide Derivatives with Distinct Cores
a) Indazole-Based Analogues ()
- Core Structure : Indazole.
- Substituents :
- Trityl-protected indazole.
- Ethoxyphenyl acetamide.
- Activity: Anti-proliferative properties noted in some analogues .
b) Benzothiazole Derivatives ()
- Core Structure : Benzothiazole.
- Substituents :
- Acetamide-linked indole or thiazolidine moieties.
- Activity : Anti-inflammatory and analgesic activities (e.g., compound 5d and 5e) .
- Comparison : The target compound’s pyrimidoindole core may confer distinct electronic properties, influencing binding to inflammatory targets like cyclooxygenase (COX) versus benzothiazole’s mechanism.
Pyrido[4,3-d]pyrimidin Derivatives ()
- Core Structure : Pyrido[4,3-d]pyrimidin.
- Substituents :
- Cyclopropyl and fluoro-iodo-phenyl groups.
- Activity: Not specified, but similar fused heterocycles often target kinases or nucleic acids.
- Comparison : The target compound’s methoxy groups may reduce lipophilicity compared to halogenated substituents, impacting membrane permeability .
Structural and Functional Analysis Table
Key Observations
- Substituent Impact : Methoxy groups in the target compound may enhance solubility but reduce metabolic stability compared to halogenated or alkylated analogs.
- Core Structure : The pyrimidoindole core’s planar structure likely facilitates interactions with aromatic residues in proteins or nucleic acids, differing from indazole or benzothiazole cores.
- Synthetic Complexity : highlights multi-step syntheses with protective groups (e.g., trityl), suggesting the target compound may require similar strategies for optimal yield .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrimidine and indole moiety, which are often associated with significant biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures often act through multiple mechanisms:
- Inhibition of Kinases : Many pyrimidine derivatives inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds like this one may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Anti-inflammatory Activity : Certain derivatives have shown the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in chronic inflammatory diseases.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 6.0 | Apoptosis induction | |
| A549 | 8.5 | Cell cycle arrest | |
| HepG2 | 7.2 | Inhibition of VEGFR signaling | |
| NCI-H460 | 10.0 | Mitochondrial pathway activation |
Anti-inflammatory Activity
In addition to anticancer properties, this compound has shown promise in reducing inflammation:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate a reduction in TNF-alpha and IL-6 levels in treated models.
- Mechanism : Likely involves the inhibition of NF-kB signaling pathways.
Case Studies
- MCF7 Cell Line Study : A detailed study assessed the effects of the compound on MCF7 breast cancer cells. Results indicated a concentration-dependent reduction in cell viability with an IC50 value of 6.0 µM. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial depolarization.
- A549 Lung Cancer Model : In A549 lung adenocarcinoma cells, treatment with the compound resulted in significant cell cycle arrest at the G1 phase, leading to decreased proliferation rates. The IC50 was determined to be 8.5 µM, indicating substantial potency.
- Inflammation Model : In a mouse model of acute inflammation, administration of the compound significantly reduced paw edema and pro-inflammatory cytokine levels compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
